Neostigmine - 59-99-4

Neostigmine

Catalog Number: EVT-276794
CAS Number: 59-99-4
Molecular Formula: C12H19N2O2+
Molecular Weight: 223.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neostigmine is a quaternary ammonium ion comprising an anilinium ion core having three methyl substituents on the aniline nitrogen, and a 3-[(dimethylcarbamoyl)oxy] substituent at position 3. It is a parasympathomimetic which acts as a reversible acetylcholinesterase inhibitor. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and an antidote to curare poisoning.
A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine. Neostigmine, unlike physostigmine, does not cross the blood-brain barrier.
Neostigmine is a Cholinesterase Inhibitor. The mechanism of action of neostigmine is as a Cholinesterase Inhibitor.
Neostigmine is a parasympathomimetic agent that acts as a reversible acetylcholinesterase inhibitor.
A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine. Neostigmine, unlike PHYSOSTIGMINE, does not cross the blood-brain barrier.
See also: Neostigmine Methylsulfate (has salt form).
Source and Classification

Neostigmine is derived from 3-dimethylaminophenol and N-dimethylcarbamoyl chloride through a two-step synthesis process. It belongs to the class of carbamate compounds and is specifically categorized under parasympathomimetics due to its role in enhancing cholinergic activity by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels at neuromuscular junctions .

Synthesis Analysis

Methods and Technical Details

The synthesis of neostigmine involves two main reactions:

  1. Formation of Dimethylcarbamate: The first step involves the reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride, yielding dimethylcarbamate.
  2. Alkylation: In the second step, dimethyl sulfate is used to alkylate the dimethylcarbamate, resulting in the formation of neostigmine methyl sulfate. This reaction typically requires an inert atmosphere and can be conducted in diethyl ether as a solvent to enhance product yield and purity .
Molecular Structure Analysis

Structure and Data

Neostigmine has the following molecular formula: C12H19N2O2\text{C}_{12}\text{H}_{19}\text{N}_{2}\text{O}_{2} with a molar mass of approximately 223.296 g/mol. The compound features a quaternary ammonium group, which contributes to its solubility in water and its pharmacological properties.

  • IUPAC Name: 3-(dimethylcarbamoyloxy)-N,N,N-trimethyl-1-phenylpropan-1-ammonium
  • Chemical Structure:
    SMILES C C O N C C C C1 CC CC C1 N C C C\text{SMILES C C O N C C C C1 CC CC C1 N C C C}

Spectroscopic data reveal notable ultraviolet-visible absorption at wavelengths of 225 nm, 261 nm, and 267 nm, indicating distinct electronic transitions within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Neostigmine undergoes various chemical reactions that are crucial for its pharmacological activity:

  1. Hydrolysis: Neostigmine can be hydrolyzed by acetylcholinesterase, leading to the release of acetylcholine and subsequent stimulation of cholinergic receptors.
  2. Degradation Studies: Stability studies have shown that neostigmine undergoes degradation under acidic, alkaline, oxidative, and thermal conditions. For instance, exposure to 0.1 N sodium hydroxide at elevated temperatures results in complete degradation .

These reactions are essential for understanding both the therapeutic efficacy and potential side effects associated with neostigmine administration.

Mechanism of Action

Neostigmine functions primarily as an acetylcholinesterase inhibitor. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine in the synaptic cleft, leading to an accumulation of acetylcholine at neuromuscular junctions. This mechanism enhances synaptic transmission at both nicotinic and muscarinic receptors, thereby improving muscle contraction and alleviating symptoms associated with myasthenia gravis .

Key points regarding its mechanism include:

  • Inhibition Duration: The effects of neostigmine typically last between two to four hours.
  • Elimination Half-Life: The elimination half-life ranges from 50 to 90 minutes, primarily through renal excretion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid
  • Melting Point: Approximately 253 °C
  • Solubility: Soluble in water due to its polar nature.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be affected by pH and temperature.
  • Reactivity: Acts as a nucleophile in reactions involving electrophiles due to the presence of nitrogen atoms.

These properties are critical for determining appropriate storage conditions and formulation strategies for neostigmine-based pharmaceuticals .

Applications

Neostigmine is primarily utilized in medical settings for:

  • Treatment of Myasthenia Gravis: It helps improve muscle strength by enhancing neuromuscular transmission.
  • Reversal of Neuromuscular Blockade: Neostigmine is often used post-operatively to reverse non-depolarizing neuromuscular blockers during anesthesia.
  • Diagnostic Tool: It can assist in diagnosing myasthenia gravis when administered during clinical assessments.
Historical Development and Evolution of Neostigmine in Pharmacological Science

Synthesis and Early Structural Modifications from Physostigmine Analogs

Neostigmine's development emerged from systematic structural modifications of the natural alkaloid physostigmine (eserine), isolated from the West African calabar bean (Physostigma venenosum). In 1931, chemists Aeschlimann and Reinert synthesized neostigmine by introducing critical innovations:

  • Quaternary Ammonium Incorporation: By adding a quaternary nitrogen group to the physostigmine scaffold, neostigmine became a permanently charged molecule. This modification drastically reduced its ability to cross the blood-brain barrier compared to physostigmine, confining its activity to the peripheral nervous system [3] [7].
  • Carbamate Group Optimization: The retention of the carbamate moiety enabled reversible inhibition of acetylcholinesterase (AChE). Unlike physostigmine’s methylcarbamate, neostigmine featured a dimethylcarbamate group, enhancing its resistance to hydrolysis and prolonging its duration of action [3].

The synthesis pathway involved two critical steps:

  • Reaction of 3-dimethylaminophenol with N-dimethylcarbamoyl chloride to form a dimethylcarbamate intermediate.
  • Alkylation with dimethyl sulfate to yield the quaternary ammonium compound [3] [7]. This design addressed physostigmine’s central nervous system (CNS) toxicity and instability, positioning neostigmine as a clinically viable acetylcholinesterase inhibitor.

Table 1: Key Structural Modifications from Physostigmine to Neostigmine

FeaturePhysostigmineNeostigminePharmacological Impact
Amino GroupTertiary amineQuaternary ammoniumRestricted BBB penetration; peripheral selectivity
Carbamate GroupMethylcarbamateDimethylcarbamateEnhanced enzyme binding affinity
PolarityLipophilicHydrophilicReduced CNS side effects
Metabolic StabilityLow (hydrolyzed rapidly)HighExtended duration of action (55-75 min IV)

Chronology of FDA Approvals and Global Regulatory Milestones

Neostigmine’s regulatory journey reflects evolving clinical applications and manufacturing standards:

  • 1930s: Initial patent secured following synthesis breakthroughs [3].
  • 1950s: Formal FDA approval for myasthenia gravis management, leveraging its ability to enhance neuromuscular transmission by inhibiting AChE at motor endplates [1].
  • 2013: FDA approval of Bloxiverz (neostigmine methylsulfate) as the first standardized injectable formulation specifically indicated for reversing non-depolarizing neuromuscular blockade (e.g., rocuronium, vecuronium) after surgery. This addressed drug shortages and batch variability in compounded formulations [4] [6].
  • 2015: Hikma Pharmaceuticals received FDA approval for a generic intravenous formulation, expanding market accessibility amid annual U.S. sales exceeding $250 million [6].

Global recognition solidified with inclusion in the World Health Organization’s List of Essential Medicines (2019), validating its critical role in anesthesia and neurology [3]. Regulatory milestones emphasized rigorous quality control, particularly for intravenous formulations, to ensure precise dosing in perioperative settings.

Table 2: Regulatory Milestones for Neostigmine

YearRegulatory EventSignificance
1931Initial synthesis by Aeschlimann & ReinertFirst quaternary ammonium AChE inhibitor
1933Patent grantedCommercial development pathway
1950sFDA approval for myasthenia gravisFirst standardized treatment for autoimmune NMJ disorders
2013FDA approval of Bloxiverz®Ensured reliability in reversing neuromuscular blockade
2019WHO Essential Medicine listingGlobal recognition for perioperative care

Paradigm Shifts in Clinical Applications: From Myasthenia Gravis to Neuromodulation

Neostigmine’s clinical utility has expanded beyond its original scope through mechanism-driven repurposing:

  • Foundational Use in Myasthenia Gravis: As a diagnostic and therapeutic agent, neostigmine’s inhibition of AChE compensated for autoimmune-impaired neuromuscular transmission. The "neostigmine test"—improvement in muscle strength post-administration—became a cornerstone for diagnosing seronegative variants [1] [3].
  • Anesthesiology Revolution: The pivotal shift emerged with its adoption for reversing non-depolarizing neuromuscular blocking agents (NMBAs). By increasing synaptic acetylcholine, neostigmine competitively displaces NMBAs from postsynaptic nicotinic receptors, restoring muscle function. This application became FDA-approved in 2013 and remains standard practice [1] [4].
  • Off-Label Gastrointestinal Applications: For acute colonic pseudo-obstruction (Ogilvie syndrome), neostigmine’s prokinetic effects resolved colonic dilation unresponsive to conservative therapy. Guidelines from the American Society for Gastrointestinal Endoscopy (2015) endorse it as first-line pharmacotherapy [1] [3].
  • Emerging Immunomodulatory Role: Recent research reveals neostigmine’s activation of the cholinergic anti-inflammatory pathway (CAP). Through α7 nicotinic acetylcholine receptors on macrophages, it suppresses pro-inflammatory cytokines (TNF-α, IL-6, HMGB1) via PI3K/Akt and NF-κB signaling. This positions it as a potential therapeutic in inflammatory conditions like postoperative cognitive dysfunction [5].

Table 3: Evolution of Clinical Applications Across Decades

EraPrimary ApplicationMechanistic BasisClinical Impact
1930s-50sMyasthenia gravis managementAChE inhibition at NMJFirst pharmacotherapy for autoimmune NMJ disease
1960s-2000sReversal of NMBAsCompetitive displacement of non-depolarizing blockersStandard of care in anesthesia
2000s-PresentOff-label for Ogilvie syndromeEnhanced cholinergic GI motilityAvoided surgical interventions in 80% of cases
2010s-PresentImmunomodulation (research)CAP activation via α7nAChRs on immune cellsPotential for sepsis/perioperative neuroprotection

Neostigmine’s trajectory exemplifies rational drug development—from targeted structural optimization to mechanism-driven expansion across medical specialties. Ongoing research into its neuromodulatory and anti-inflammatory properties suggests untapped potential beyond classical cholinergic domains [5].

Properties

CAS Number

59-99-4

Product Name

Neostigmine

IUPAC Name

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium

Molecular Formula

C12H19N2O2+

Molecular Weight

223.29 g/mol

InChI

InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1

InChI Key

ALWKGYPQUAPLQC-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C

Solubility

6.77e-02 g/L

Synonyms

Bromide, Neostigmine
Methylsulfate, Neostigmine
Neostigmine
Neostigmine Bromide
Neostigmine Methylsulfate
Polstigmine
Proserine
Prostigmin
Prostigmine
Prozerin
Synstigmin
Syntostigmine

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.